molecular formula C17H15N3O2 B2887034 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034561-07-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2887034
CAS RN: 2034561-07-2
M. Wt: 293.326
InChI Key: MIOJFPIRAFDGFZ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, also known as FP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. FP-3 is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Pyrolysis of N-acetylglucosamine and Chitin

Research into the pyrolysis of N-acetylglucosamine has identified a range of nitrogen-containing compounds, including acetamidofurans and acetamidopyrones, which are considered unique to the pyrolysis products of chitin and N-acetylglucosamine. These compounds serve as better indicators than acetamide for the presence of chitin in biological or geochemical samples, highlighting the potential research applications of related chemical structures in environmental and biological studies (Franich, Goodin, & Wilkins, 1984).

Agricultural Bioactivity

A study on polysubstituted pyridine derivatives, structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, has demonstrated that these compounds possess fungicidal and herbicidal activities. This suggests potential applications in agricultural research, focusing on the development of novel compounds with bioactivity against pests and diseases (Li Zheng & W. Su, 2005).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural similarities to the compound of interest, have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating potential applications in the development of new treatments for diseases caused by protozoa (Ismail et al., 2004).

Synthetic Methodologies

Research on N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides has introduced efficient one-pot synthesis methodologies, demonstrating the versatility of furan-containing compounds in organic synthesis. These methodologies offer environmental benefits and simplified protocols, which could be advantageous in the synthesis of complex molecules for research purposes (Raju et al., 2022).

Heterocyclic Compounds in Coffee Volatiles

A study on heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, including furans, highlights the antioxidative properties of these compounds. This research suggests potential applications of furan derivatives in understanding and enhancing the antioxidative properties of food and related products (Yanagimoto et al., 2002).

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(8-13-2-1-6-18-9-13)20-11-14-3-4-16(19-10-14)15-5-7-22-12-15/h1-7,9-10,12H,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOJFPIRAFDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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